Ovatifolin

Description

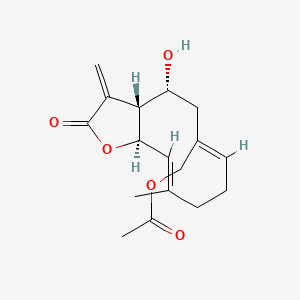

Structure

2D Structure

3D Structure

Properties

CAS No. |

50886-56-1 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aR,4R,6Z,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-yl]methyl acetate |

InChI |

InChI=1S/C17H22O5/c1-10-5-4-6-13(9-21-12(3)18)8-14(19)16-11(2)17(20)22-15(16)7-10/h6-7,14-16,19H,2,4-5,8-9H2,1,3H3/b10-7+,13-6-/t14-,15-,16-/m1/s1 |

InChI Key |

XFJQSSRNKXJHCG-KZTFHYRBSA-N |

SMILES |

CC1=CC2C(C(CC(=CCC1)COC(=O)C)O)C(=C)C(=O)O2 |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/COC(=O)C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)COC(=O)C)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Occurrence and Botanical Sourcing of Ovatifolin

Phytochemical Extraction and Isolation Methodologies for Ovatifolin

Chromatographic Purification Strategies

Chromatographic methods are essential for obtaining pure samples of this compound from raw plant extracts. These strategies exploit differences in properties such as polarity, size, and affinity to separate the target compound from other constituents in the extract. chromtech.com

Column Chromatography

Column chromatography is a fundamental technique widely used for the purification of compounds from complex mixtures. column-chromatography.comchromtech.com It involves a stationary phase, often silica (B1680970) gel or alumina, packed into a column, and a mobile phase (solvent system) that moves through the stationary phase. column-chromatography.com The separation occurs as components of the mixture interact differently with the stationary phase, causing them to elute at different rates. chromtech.com Silica gel is a commonly used adsorbent in phytochemical investigations due to its excellent affinity for water and its utility in isolating various molecules. column-chromatography.com The choice of solvent system for the mobile phase is dependent on the polarity of the compounds to be separated. column-chromatography.com Column chromatography can be performed using gravity or under external pressure. chemistryviews.org Properly packing the column and selecting appropriate stationary and mobile phases are crucial for effective separation and reproducibility. chromtech.com

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep TLC) is a useful technique for the purification of small quantities of sample, typically less than 100 mg. rochester.educhemrxiv.org It is particularly valuable for separating compounds with very similar retention factors (Rf values) that may co-elute during column chromatography. chemrxiv.org Prep TLC utilizes thick layers (0.5-2.0 mm) of a stationary phase, usually silica, coated on a flat substrate like glass or aluminum foil. rochester.educhemrxiv.orggoogle.com The sample is applied as a thin line near the bottom edge of the plate. rochester.edu The plate is then developed in a suitable solvent system, similar to analytical TLC. rochester.edu After development, the separated compounds are visualized (often using UV light) and marked. rochester.edu The bands containing the desired compound are then scraped off the plate, and the compound is extracted from the stationary phase material using a polar solvent. rochester.edu Prep TLC offers the advantage of allowing real-time observation of the separation process and does not require the development of a specific gradient protocol like HPLC. chemrxiv.org It can also serve as a cost-effective cleanup method prior to other analytical techniques like HPLC. als-journal.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for both analytical and preparative purposes, offering high resolution and sensitivity. nih.gov In the context of purification, preparative HPLC allows for the isolation of larger quantities of purified compounds compared to analytical scale. waters.com HPLC systems use a high-pressure pump to force the mobile phase through a column packed with a stationary phase, which typically consists of smaller particles than those used in traditional column chromatography. ox.ac.uk This results in more efficient separations. ox.ac.uk The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (often a gradient of solvents) is optimized based on the properties of the target compound and the complexity of the mixture. ox.ac.uknih.gov Detection is commonly done using UV-Vis detectors, and fractions containing the desired compound are collected as they elute from the column. ox.ac.uk HPLC is frequently used for the final purification step to achieve high purity levels. cytivalifesciences.com

Inability to Procure Specific Spectroscopic Data for this compound Precludes Article Generation

However, without the specific ¹H NMR (proton nuclear magnetic resonance) chemical shifts and coupling constants, ¹³C NMR (carbon-13 nuclear magnetic resonance) chemical shifts, mass spectrometry (MS) fragmentation data, and infrared (IR) absorption frequencies, it is not possible to construct the detailed and scientifically accurate article as outlined in the user's instructions.

The requested structure for the article is as follows:

Structural Elucidation and Spectroscopic Characterization of this compound 3.1. Advanced Spectroscopic Techniques for Structural Determination 3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 3.1.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) 3.1.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) 3.1.1.3. Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) 3.1.2. Mass Spectrometry (MS) 3.1.3. Infrared (IR) Spectroscopy

Generating content for these specific subsections requires precise, experimentally determined numerical data and its interpretation, which is typically found only within the main body and supplementary materials of peer-reviewed scientific literature. As this core information remains inaccessible, the creation of the requested article cannot proceed.

Structural Elucidation and Spectroscopic Characterization of Ovatifolin

Advanced Spectroscopic Techniques for Structural Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule can provide information about the presence of chromophores, which are functional groups or parts of a molecule that absorb light. For sesquiterpene lactones like ovatifolin, the α,β-unsaturated γ-lactone ring system is a key chromophore that gives rise to a characteristic absorption band in the UV region.

While a specific, detailed UV-Vis spectrum for this compound is not widely published in readily available literature, the typical absorption characteristics for similar sesquiterpene lactones can be inferred. The electronic transition of interest in these compounds is the π → π* transition of the conjugated enone system within the lactone ring. Generally, germacranolide-type sesquiterpene lactones exhibit an absorption maximum (λmax) in the range of 210-220 nm. The exact position and intensity of this absorption band can be influenced by the solvent used and the presence of other chromophores in the molecule.

Table 1: Expected UV-Vis Absorption Data for this compound based on Similar Sesquiterpene Lactones

| Chromophore | Electronic Transition | Expected λmax (nm) |

| α,β-Unsaturated γ-lactone | π → π* | ~210-220 |

Note: This data is representative of the compound class and may vary for this compound itself.

Crystal Structure Analysis (if applicable for this compound or closely related derivatives)

As of the current available scientific literature, a single-crystal X-ray diffraction analysis specifically for this compound has not been reported. X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.

In the absence of a crystal structure for this compound, researchers often rely on the analysis of closely related derivatives or similar sesquiterpene lactones to infer structural details. For instance, the crystal structure of this compound acetate, a derivative of this compound, has been studied. Such analyses provide invaluable information about the conformation of the carbocyclic ring and the stereochemistry of the various substituents, which can then be cautiously extrapolated to the parent compound, this compound.

Stereochemical Assignments and Absolute Configuration

The determination of the stereochemistry of a complex natural product like this compound is a critical aspect of its structural elucidation. Sesquiterpene lactones possess multiple chiral centers, leading to a large number of possible stereoisomers. The precise spatial arrangement of atoms, or absolute configuration, is crucial as it dictates the molecule's biological activity.

The stereochemistry of this compound has been primarily established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, NOESY), and chemical correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful in determining the relative stereochemistry by identifying protons that are close to each other in space.

The absolute configuration of sesquiterpene lactones is often determined by comparing their chiroptical properties, such as optical rotation and circular dichroism (CD), with those of known related compounds whose absolute stereochemistry has been unequivocally established, often through X-ray crystallography. Chemical derivatization to form a crystalline derivative suitable for X-ray analysis is another common strategy. While the specific experimental details for the determination of the absolute configuration of this compound are not extensively detailed in all publications, it is understood to belong to the germacranolide class of sesquiterpene lactones with a defined stereochemistry based on its isolation from natural sources and comparison with other known compounds from the same plant family.

Biosynthetic Pathways of Ovatifolin

General Sesquiterpenoid Biosynthesis Overview

Sesquiterpenoids are a large class of C15 terpenoids built from three five-carbon isoprene (B109036) units. The biosynthesis of their universal precursor, farnesyl diphosphate (B83284) (FPP), begins with the assembly of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). lublin.pl These fundamental C5 building blocks are produced via two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. royalsocietypublishing.orgmdpi.com

In the MVA pathway, three molecules of acetyl-CoA are converted to the C6 compound mevalonic acid, which is then decarboxylated and phosphorylated to yield IPP. The MEP pathway, on the other hand, uses pyruvate (B1213749) and glyceraldehyde-3-phosphate to generate IPP and DMAPP. researchgate.net While the MEP pathway is primarily associated with the production of mono- (C10) and diterpenes (C20), the MVA pathway is the principal source of precursors for sesquiterpenes (C15). mdpi.com

Once formed, one molecule of DMAPP is condensed with two molecules of IPP in a sequential head-to-tail fashion. This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS), resulting in the formation of the linear C15 molecule, (2E,6E)-farnesyl diphosphate (FPP). lublin.pl FPP is the final universal precursor for all sesquiterpenoids and stands at a critical branch point in terpenoid metabolism. lublin.plnih.gov

Proposed Isoprenoid Pathway to the Germacrane (B1241064) Skeleton

The formation of the diverse array of cyclic sesquiterpenoid skeletons is initiated by a class of enzymes known as sesquiterpene synthases (TPSs) or cyclases. These enzymes catalyze the ionization of the diphosphate group from FPP, generating a farnesyl carbocation. This highly reactive intermediate is then folded into a specific conformation within the enzyme's active site and undergoes a series of intramolecular cyclizations and rearrangements to produce a specific cyclic olefin. nih.govoup.com

For ovatifolin and other germacranolides, the key cyclization step is the conversion of FPP to the germacrane skeleton. This reaction is catalyzed by the specific enzyme (+)-germacrene A synthase (GAS). royalsocietypublishing.orgnih.gov This enzyme directs the cyclization of the farnesyl carbocation to form a 10-membered ring, yielding the compound (+)-germacrene A. royalsocietypublishing.orgnih.gov The isolation and characterization of GAS from chicory (Cichorium intybus) confirmed that germacrene A is released from the enzyme as a stable intermediate, serving as the committed precursor for the biosynthesis of numerous sesquiterpene lactones, including germacranolides, eudesmanolides, and guaianolides. nih.govoup.com

Enzymatic Steps and Precursor Molecules in this compound Formation

Following the synthesis of the germacrene A hydrocarbon backbone, a series of oxidative modifications are required to produce the final this compound structure. These post-cyclization steps are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes that introduce oxygen into the terpene backbone. mdpi.comtandfonline.com

The biosynthetic route from germacrene A to germacranolide lactones like this compound proceeds through several key intermediates:

Oxidation of Germacrene A: The first oxidative step involves the conversion of germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). This is a three-step oxidation of the methyl group at the C12 position (to a hydroxyl, then an aldehyde, and finally a carboxylic acid). This entire sequence is catalyzed by a single multifunctional P450 enzyme known as Germacrene A Oxidase (GAO). royalsocietypublishing.orgnih.gov GAOs belong to the CYP71AV subfamily of cytochrome P450s. tandfonline.comnih.gov

Hydroxylation of Germacrene A Acid: Germacrene A acid is a crucial branch point intermediate. tandfonline.com To form the lactone ring characteristic of germacranolides, the molecule must undergo a regioselective hydroxylation. This step is catalyzed by another specific P450 enzyme, often a costunolide (B1669451) synthase (COS) or a related hydroxylase from the CYP71BL subfamily. tandfonline.comnih.govnih.gov These enzymes introduce a hydroxyl group onto the germacrane ring. For the formation of many common germacranolides like costunolide, this occurs at the C6 position. tandfonline.com

Lactonization: The final step is the formation of the γ-lactone ring. Following the hydroxylation of germacrene A acid (e.g., at the C6 position to form 6α-hydroxygermacrene A acid), the molecule undergoes a spontaneous, non-enzymatic intramolecular cyclization. This process, known as Michael addition, involves the newly introduced hydroxyl group attacking the α,β-unsaturated carboxylic acid, resulting in the closure of the five-membered lactone ring. royalsocietypublishing.orgnih.gov

Further specific hydroxylations or modifications on this core germacranolide skeleton by other P450s or tailoring enzymes would then lead to the final structure of this compound.

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The production of this compound and other sesquiterpene lactones is a highly regulated process, controlled at the transcriptional level to respond to developmental cues and environmental stresses. lublin.pl The expression of the biosynthetic genes, particularly the terpene synthases (like GAS) and cytochrome P450s (like GAO and COS), is governed by a complex network of transcription factors (TFs) and hormonal signaling pathways. researchgate.netfrontiersin.org

Transcription Factors: Several families of transcription factors have been identified as key regulators of terpenoid biosynthetic pathways in plants. These TFs bind to specific cis-regulatory elements in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. nih.gov Key families involved include:

APETALA2/Ethylene-Responsive Factor (AP2/ERF): TFs from this family, such as ORCA3 in Catharanthus roseus and AaORA in Artemisia annua, are well-known positive regulators of terpenoid biosynthesis genes. researchgate.netnih.gov

basic Helix-Loop-Helix (bHLH): These TFs often work in concert with other factors, such as MYB TFs, to regulate metabolic pathways. oup.comnih.gov

MYB: MYB transcription factors are a large family in plants and are known to be involved in controlling the biosynthesis of various secondary metabolites, including sesquiterpenes. frontiersin.orgresearchgate.net

WRKY: This family of TFs is frequently associated with plant defense responses and can be induced by stress signals to activate the production of protective secondary metabolites like terpenoids. frontiersin.orgnih.gov

Hormonal Regulation: Phytohormones play a crucial role in mediating the signals that control sesquiterpenoid biosynthesis. The jasmonate signaling pathway is particularly prominent in this regulation. nih.gov

Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): These hormones are central to plant defense responses against herbivores and pathogens. tandfonline.comnih.gov Application of MeJA has been shown to strongly induce the expression of many terpenoid biosynthetic genes, including terpene synthases and P450s, as well as the transcription factors that regulate them (e.g., AP2/ERF and WRKY TFs). nih.govtandfonline.com This induction leads to an increased accumulation of sesquiterpenoids, which often have anti-feedant or anti-microbial properties. Other hormones, such as salicylic (B10762653) acid (SA) and abscisic acid (ABA), are also involved in the complex cross-talk that fine-tunes the production of these compounds in response to specific stresses. nih.gov

This intricate regulatory network allows the plant to precisely control the production of this compound, ensuring it is synthesized in the correct tissues, at the appropriate developmental stage, and in response to external threats.

Chemical Synthesis and Derivatization of Ovatifolin

Total Synthesis Strategies for Ovatifolin

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The complex stereochemistry and densely functionalized core of sesquiterpene lactones like this compound make their de novo synthesis a formidable task in organic chemistry. Research in the field often focuses on the total synthesis of other structurally complex sesquiterpenes, which could theoretically inform future pathways to this compound, but a specific, established route remains to be published. The current supply of this compound for research and derivatization relies on its extraction from natural sources.

Semi-Synthetic Routes and Structural Modifications

Semi-synthesis, which involves the chemical modification of the naturally isolated compound, is the primary method used to produce this compound derivatives. These modifications target the various functional groups present in the parent molecule, such as hydroxyl groups, esters, and carbon-carbon double bonds, to generate novel compounds for biological evaluation.

The this compound scaffold allows for the introduction of several functional groups that can alter its chemical properties and biological activity. Key modifications include the introduction of acetoxy and epoxide groups. For instance, the hydroxyl group present in the molecule can be acetylated to introduce an acetoxy group, as seen in the derivative 8-acetoxythis compound. nih.gov Furthermore, the inherent reactivity of the alkene functionalities allows for the introduction of an epoxide ring across a double bond. nih.gov

Esterification and hydrolysis are fundamental reactions used to modify this compound. The natural product itself contains an ester moiety.

Hydrolysis: The ester group in this compound can be cleaved through hydrolysis to yield the corresponding alcohol. This reaction results in the formation of deacetylthis compound, a key derivative where the acetyl group is replaced by a hydroxyl group. nih.gov

Esterification: Conversely, esterification reactions can be performed on the hydroxyl groups of this compound or its derivatives. The synthesis of 8-acetoxythis compound is an example of an esterification (specifically, acetylation) reaction targeting the C8-hydroxyl group of the parent molecule. nih.gov

The carbon-carbon double bonds within the this compound structure are susceptible to various addition reactions, including epoxidation and reduction.

Epoxidation: The double bond between C1 and C10 can be selectively oxidized, typically using a peroxy acid, to form an epoxide ring. This reaction yields the derivative 1,10-epoxythis compound, also referred to simply as epoxythis compound. nih.gov

Reduction: The exocyclic double bond of the α,β-unsaturated lactone ring (C11-C13) is a reactive site for reduction. Catalytic hydrogenation or treatment with reducing agents can saturate this bond to produce 11,13-dihydrothis compound. nih.gov This modification removes the Michael acceptor system, which is often crucial for the biological activity of sesquiterpene lactones.

Synthesis of this compound Analogues and Derivatives

The semi-synthetic strategies described above have been employed to generate a library of this compound analogues. The primary goal of synthesizing these derivatives is to investigate how specific structural features influence their biological effects.

Two of the most frequently studied compounds related to this compound are arturin and deacetylthis compound.

Deacetylthis compound: As previously mentioned, deacetylthis compound is a direct semi-synthetic derivative of this compound. It is prepared through the base- or acid-catalyzed hydrolysis of the ester functional group on the parent compound. nih.gov

Arturin: Arturin is a closely related natural product often isolated from the same plant sources as this compound, such as Podanthus ovatifolius. nih.gov It is considered a structural analogue of this compound. While it could be a target for synthesis from this compound through a series of chemical transformations, it is typically obtained through direct isolation rather than semi-synthesis from this compound. Its study alongside this compound and its derivatives provides valuable comparative data for understanding structure-activity relationships. nih.gov

Data Tables

Table 1: Summary of this compound Derivatives and Modifications

| Derivative Name | Parent Compound | Type of Modification | Key Reaction |

| Deacetylthis compound | This compound | Hydrolysis | Cleavage of ester group |

| 8-Acetoxythis compound | This compound | Esterification | Acetylation of C8-OH |

| 1,10-Epoxythis compound | This compound | Epoxidation | Oxidation of C1=C10 double bond |

| 11,13-Dihydrothis compound | This compound | Reduction | Saturation of C11=C13 double bond |

Synthesis of Acetoxythis compound and Epoxythis compound Derivatives

The synthesis of acetoxy and epoxy derivatives of this compound introduces functional groups that can significantly alter the molecule's polarity, reactivity, and biological profile. These derivatives are typically prepared from the parent compound, this compound, isolated from natural sources such as Podanthus ovatifolius.

8-Acetoxythis compound: The introduction of an acetoxy group at the C-8 position of this compound yields 8-acetoxythis compound. While specific synthetic details for the acetylation of this compound to 8-acetoxythis compound are not extensively documented in readily available literature, general methods for the acetylation of secondary alcohols in sesquiterpene lactones are well-established. These reactions typically involve treating the parent lactone with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). The pyridine acts as a catalyst and scavenges the acetic acid byproduct. The reaction is usually carried out at room temperature to avoid side reactions.

1,10-Epoxythis compound: The synthesis of 1,10-epoxythis compound involves the epoxidation of the C1-C10 double bond in the this compound structure. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed in an inert solvent, like dichloromethane, at or below room temperature. The stereochemistry of the resulting epoxide is often directed by the steric environment of the double bond, with the reagent attacking from the less hindered face of the molecule. In the case of guaianolides, this often leads to the formation of an α-epoxide.

| Derivative | Parent Compound | Key Reagents | Typical Reaction Conditions |

| 8-Acetoxythis compound | This compound | Acetic anhydride, Pyridine | Room temperature |

| 1,10-Epoxythis compound | This compound | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature |

Synthesis of Dihydrothis compound Derivatives

The reduction of the α-methylene-γ-lactone moiety in sesquiterpene lactones is a common strategy to investigate the role of this Michael acceptor in their biological activity.

11,13-Dihydrothis compound: The synthesis of 11,13-dihydrothis compound involves the selective reduction of the exocyclic double bond of the α-methylene-γ-lactone ring. This reduction can be accomplished through catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Another common method for this selective reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. This reagent is a mild reducing agent that typically does not affect other carbonyl groups or double bonds within the molecule under controlled conditions. The reaction proceeds via a conjugate addition of a hydride ion to the β-carbon of the α,β-unsaturated lactone.

| Derivative | Parent Compound | Key Reagents | Typical Reaction Conditions |

| 11,13-Dihydrothis compound | This compound | Sodium borohydride (NaBH₄), Methanol | Room temperature |

| or | |||

| H₂, Palladium on carbon (Pd/C) | Room temperature, atmospheric pressure |

Regioselective and Stereoselective Synthesis Approaches

The synthesis of complex natural products like this compound and its derivatives demands a high degree of control over regioselectivity and stereoselectivity. While a total synthesis of this compound is a formidable challenge that has not been extensively reported, the principles of regioselective and stereoselective synthesis are crucial in the derivatization of the natural product and in the synthesis of related guaianolide structures.

Regioselectivity: In the context of this compound derivatization, regioselectivity is exemplified by the specific functionalization of one of several reactive sites. For instance, the acetylation of the C-8 hydroxyl group without affecting other potential sites demonstrates regiocontrol. Similarly, the epoxidation of the C1-C10 double bond in the presence of the C11-C13 exocyclic double bond (which is part of the α,β-unsaturated lactone system and less reactive towards epoxidation) is another example of a regioselective transformation.

Stereoselectivity: The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can have vastly different biological effects. In the synthesis of this compound derivatives, stereoselectivity is often substrate-controlled. For example, the epoxidation of the guaianolide core with m-CPBA typically occurs from the less sterically hindered α-face of the molecule, leading to a specific stereoisomer of the epoxide. During the reduction of the α-methylene-γ-lactone, the approach of the hydride reagent can also be influenced by the existing stereocenters in the molecule, potentially leading to a preferred diastereomer of the dihydro derivative.

The development of more sophisticated synthetic strategies, including the use of chiral catalysts and directing groups, continues to advance the field, enabling the synthesis of complex sesquiterpene lactones and their analogs with high levels of regio- and stereocontrol. These advancements are critical for the systematic exploration of their therapeutic potential.

Mechanistic Investigations of Ovatifolin S Biological Activities Non Human & in Vitro/in Vivo Preclinical Models

Anti-inflammatory Activity

The potential of ovatifolin to modulate inflammatory processes has been explored through its effects on key inflammatory pathways and in established animal models of inflammation.

In Vitro Studies on Inflammatory Pathways (e.g., COX inhibition, nitric oxide biosynthesis)

While direct studies quantifying the inhibitory concentration (IC50) of pure this compound on COX enzymes or nitric oxide production in cell lines like LPS-stimulated RAW 264.7 macrophages were not identified in the available literature, related research provides indirect evidence. Studies on plant extracts known to contain this compound have demonstrated anti-inflammatory properties, suggesting that their constituent compounds, including this compound, may contribute to this activity by targeting pathways such as COX inhibition. nih.gov

Preclinical In Vivo Models (e.g., TPA-induced mouse ear edema)

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard and widely used assay to evaluate the topical anti-inflammatory activity of compounds. nih.govmdpi.com Application of TPA to a mouse's ear induces a significant inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the change in ear thickness or weight. researchgate.netresearchgate.netmdpi.com The reduction of this edema by a test compound indicates its potential anti-inflammatory effect. mdpi.com

Research into the anti-inflammatory properties of extracts from plants of the Podanthus genus, from which this compound is isolated, has utilized this model. nih.gov These studies have reported that the extracts can significantly inhibit TPA-induced mouse ear edema. nih.gov This suggests that the active phytochemicals within these extracts, which include this compound, are responsible for the observed in vivo anti-inflammatory effects. However, specific data detailing the edema inhibition percentage or the effective dose (ED50) for isolated this compound in this model is not available in the reviewed literature.

Cellular and Molecular Targets of Anti-inflammatory Action

The anti-inflammatory effects of natural compounds are often traced back to their interaction with specific cellular and molecular signaling pathways. Key pathways that regulate the expression of pro-inflammatory genes include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govjmb.or.kr Upon activation by inflammatory stimuli, these pathways trigger the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), iNOS, and COX-2. mdpi.comresearchgate.netscispace.com

Many plant-derived compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (e.g., ERK, JNK, p38). jmb.or.krmdpi.com While these pathways represent plausible targets for this compound's potential anti-inflammatory activity, direct experimental evidence from the searched literature specifically investigating the effects of this compound on NF-κB or MAPK signaling is currently unavailable.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous inflammatory conditions. Compounds with the ability to scavenge free radicals and modulate oxidative stress are therefore of significant scientific interest.

In Vitro Radical Scavenging Assays (e.g., DPPH, Crocin (B39872), TBARS)

The antioxidant capacity of this compound has been evaluated using several established in vitro assays. These tests measure the compound's ability to neutralize synthetic or naturally occurring radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This common assay uses the stable free radical DPPH. A compound's ability to donate a hydrogen atom or electron to DPPH leads to a color change, which can be measured to determine scavenging activity. researchgate.netsemanticscholar.org this compound and its derivatives have demonstrated the ability to scavenge the DPPH radical in both TLC autographic and spectrophotometric assays. nih.gov

Crocin Bleaching Assay : This assay measures the ability of an antioxidant to protect crocin from being bleached by peroxyl radicals. This compound has shown inhibitory activity against the bleaching of crocin, indicating its capacity to neutralize these radicals. nih.gov

TBARS (Thiobarbituric Acid Reactive Substances) Assay : The TBARS assay is used to quantify lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process. Research indicates that this compound was among the active samples tested in the TBARS assay, suggesting it may help inhibit lipid peroxidation.

The following table summarizes the findings on this compound's in vitro antioxidant activities.

| Antioxidant Assay | Finding for this compound | Reference |

|---|---|---|

| DPPH Radical Scavenging | Demonstrated scavenging properties in spectrophotometric and TLC autographic assays. | nih.gov |

| Crocin Bleaching Inhibition | Showed inhibitory activity against the bleaching of crocin induced by alkoxyl radicals. | nih.gov |

| TBARS Assay | Was among the most active samples tested, indicating potential to inhibit lipid peroxidation. |

Mechanisms of Oxidative Stress Modulation

Beyond direct radical scavenging, the antioxidant effects of natural compounds can be mediated through the modulation of endogenous cellular defense systems. A central regulator of this system is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. mdpi.commdpi.com These genes encode for various antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.govresearchgate.net

Activation of the Nrf2/ARE pathway is a well-established mechanism by which many phytochemicals enhance cellular resistance to oxidative stress. nih.govmdpi.com While this pathway represents a probable mechanism for this compound's antioxidant activity, studies specifically demonstrating that this compound activates Nrf2 or induces the expression of its downstream antioxidant enzymes were not found in the reviewed scientific literature.

Allelopathic and Plant Growth Inhibition Activities

This compound, a sesquiterpene lactone isolated from plants of the Asteraceae family, has been the subject of mechanistic investigations regarding its allelopathic potential. Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. nih.gov Research in non-human, preclinical models has demonstrated that this compound exhibits significant phytotoxic effects, suggesting its role as a natural regulator of plant growth.

Effects on Seed Germination and Seedling Growth

Studies have shown that this compound can selectively inhibit the growth of both radicles (embryonic roots) and shoots in various plant species. nih.gov A comparative study on the effects of this compound and its derivatives, isolated from Podanthus ovatifolius and Podanthus mitiqui, demonstrated these inhibitory activities on several monocot and dicot species. The effects were found to be comparable to those of parthenolide, a known natural growth inhibitor. nih.gov

The compound and its derivatives displayed selective effects on the radicle and shoot growth of Physalis ixocarpa and Trifolium pratense. nih.gov This selectivity is a key aspect of its allelopathic nature, indicating that this compound may impact species differently in a natural environment. Sesquiterpene lactones, as a class, are recognized as main allelochemicals in the Asteraceae family, responsible for inhibiting the development of other species. researchgate.netresearchgate.net The growth-inhibiting properties of these compounds are a crucial defense mechanism for the plants that produce them. nih.gov

Table 1: Effect of this compound on Seedling Growth of Target Species This table is interactive. Users can sort columns to compare the inhibitory effects.

| Target Species | Plant Part Affected | Observed Effect | Reference |

|---|---|---|---|

| Physalis ixocarpa | Radicle and Shoot | Selective Growth Inhibition | nih.gov |

| Trifolium pratense | Radicle and Shoot | Selective Growth Inhibition | nih.gov |

| Various Monocots | General Seedling | Growth Inhibition | nih.gov |

Interference with Plant Respiration and Energy Metabolism

The phytotoxic action of this compound is linked to its ability to interfere with fundamental physiological processes in target plants, specifically respiration. nih.gov Research indicates that this compound, along with its derivatives, disrupts the pre-emergence of seedlings by affecting their respiratory processes. nih.gov Plant respiration is a critical metabolic process that provides the energy required for germination and growth. mdpi.com By inhibiting respiration, this compound effectively cuts off the energy supply to the developing seedling, leading to growth inhibition and eventual death.

Allelochemicals can impact plant energy metabolism in various ways, and the interference with respiration is a common mechanism. mdpi.com This disruption can lead to a cascade of negative effects, including reduced ATP synthesis and an imbalance in the cellular redox state, which are detrimental to the plant's survival and development. nih.gov

Role as a Natural Herbicide Model

The demonstrated phytotoxic and growth-inhibiting properties of this compound position it as a compound of interest for developing natural herbicides. nih.govnih.gov Natural products are increasingly being explored as alternatives to synthetic herbicides due to a growing need for new modes of action (MOAs) and safer environmental profiles. nih.gov Allelochemicals like sesquiterpene lactones offer a promising avenue for discovering new herbicide target sites. nih.gov

Natural herbicides, often referred to as bioherbicides, typically act as contact herbicides, destroying the plant tissue they touch. ucanr.edunih.gov While many natural products lack the systemic action of synthetic herbicides like glyphosate, their efficacy against small, annual weeds makes them valuable for certain applications. ucanr.edu The activity of this compound in inhibiting germination and early seedling growth aligns with the characteristics desired for a pre-emergent or early post-emergent natural herbicide model. nih.gov Further research could optimize its efficacy and explore its potential as a lead compound for bioherbicide development.

Antiprotozoal Activity

Beyond its effects on plants, this compound has been evaluated for its activity against protozoan parasites. Sesquiterpene lactones, the class of compounds to which this compound belongs, are widely recognized for a range of biological activities, including antiprotozoal effects. mdpi.comkoreascience.kr

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi)

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease, a major health issue in Latin America. asm.orgmedscape.com Current treatments are limited, motivating the search for new therapeutic agents from natural sources. tandfonline.com

In a study evaluating compounds from the plant Calea uniflora, this compound was tested for its in vitro activity against the amastigote form of T. cruzi, which is the clinically relevant intracellular stage of the parasite. The results showed that this compound exhibited a moderate inhibitory effect on the growth of T. cruzi amastigotes. scielo.br While not as potent as some other tested sesquiterpene lactones, this finding confirms its activity against this significant human pathogen. mdpi.comasm.org

Table 2: In Vitro Trypanocidal Activity of this compound This table is interactive. Users can sort columns to view the data.

| Parasite | Morphological Stage | Activity Metric | Result | Reference |

|---|

Insect Antifeedant and Insecticidal Activities

This compound, a sesquiterpene lactone, belongs to a class of natural compounds extensively studied for their roles in plant defense against herbivores. While direct and detailed mechanistic studies on this compound's insect antifeedant and insecticidal activities are not extensively documented in publicly available research, the biological activities of the broader class of sesquiterpene lactones offer significant insights into its potential modes of action.

Effects on Insect Metabolism and Development

The biological activities of sesquiterpene lactones, and by extension potentially this compound, are often attributed to their chemical reactivity, particularly the presence of an α,β-unsaturated γ-lactone ring. This functional group can react with biological nucleophiles, such as the sulfhydryl groups of amino acids like cysteine, which are crucial components of many enzymes and proteins. This interaction can lead to the disruption of normal metabolic processes and developmental pathways in insects.

Metabolic Disruption:

The alkylating properties of sesquiterpene lactones can lead to the inhibition of key enzymes involved in insect metabolism. Disruption of enzymes essential for digestion, respiration, and detoxification can lead to reduced nutrient uptake, energy depletion, and ultimately, mortality. For instance, the inhibition of enzymes in the insect midgut can impair the digestion and absorption of nutrients, leading to starvation and reduced growth.

Developmental Disruption:

Interference with hormonal regulation is another potential mechanism by which sesquiterpene lactones may exert their effects. Insect growth and development are tightly controlled by hormones such as ecdysone (B1671078) and juvenile hormone. nih.gov Disruption of the signaling pathways of these hormones can lead to developmental abnormalities, such as failed molting, deformed pupae, and sterile adults. While specific studies on this compound are lacking, other insect growth regulators have been shown to cause such effects by interfering with these hormonal pathways. researchpublish.com

The following table summarizes the potential effects of sesquiterpene lactones on insect metabolism and development, which may be indicative of this compound's activities.

| Affected Process | Potential Mechanism of Action by Sesquiterpene Lactones | Observed Effects in Insects |

| Enzyme Activity | Alkylation of sulfhydryl groups in active sites of enzymes. | Inhibition of digestive, detoxifying, and other metabolic enzymes. |

| Nutrient Utilization | Impaired digestion and absorption in the midgut. | Reduced growth rate, weight loss, and starvation. |

| Hormonal Regulation | Interference with ecdysone and juvenile hormone signaling. | Molting disruption, developmental abnormalities, reduced fecundity, and sterility. nih.govresearchpublish.com |

| Cellular Processes | Induction of oxidative stress and apoptosis. | Cell death, tissue damage, and overall toxicity. |

Structure-Activity Relationship (SAR) Studies for Biological Properties

The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies on this class of compounds have identified key molecular features that are essential for their insect antifeedant and insecticidal properties. Although SAR studies specifically focused on this compound are not widely available, the general principles derived from studies of other sesquiterpene lactones can be applied to understand its potential activity.

Influence of Functional Group Modifications

The presence and nature of various functional groups on the sesquiterpene lactone scaffold play a critical role in determining the type and potency of biological activity.

The α-Methylene-γ-lactone Moiety:

The most consistently identified pharmacophore for the biological activity of sesquiterpene lactones is the α-methylene-γ-lactone group. This feature, an α,β-unsaturated carbonyl system, is a potent Michael acceptor, readily reacting with nucleophiles like the thiol groups of cysteine residues in proteins. Modification or removal of this group typically leads to a significant reduction or complete loss of insect antifeedant and cytotoxic activities.

Other Functional Groups:

Other functional groups, such as hydroxyls, esters, and epoxides, can modulate the lipophilicity and steric properties of the molecule, thereby influencing its ability to cross cell membranes and interact with target sites. The position and stereochemistry of these groups can fine-tune the biological activity. For example, the presence of additional alkylating centers, such as other α,β-unsaturated carbonyls or epoxides, can enhance the biological activity.

The following table outlines the influence of key functional groups on the biological activity of sesquiterpene lactones.

| Functional Group | Influence on Biological Activity | Example of Modification Effect |

| α-Methylene-γ-lactone | Essential for Michael-type addition with biological nucleophiles; primary determinant of cytotoxicity and antifeedant activity. | Saturation of the exocyclic double bond generally leads to a loss of activity. |

| Hydroxyl Groups | Affects polarity and hydrogen bonding potential, influencing solubility and interaction with receptor sites. | Acetylation or removal can alter the potency and selectivity of the compound. |

| Ester Groups | Can influence lipophilicity and may be sites for metabolic hydrolysis. | The type of ester can impact the compound's absorption and distribution. |

| Epoxide Rings | Can act as an additional alkylating site, potentially increasing reactivity and biological activity. | Opening of the epoxide ring can modify the activity profile. |

Stereochemical Importance for Activity

The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets, which are themselves chiral. For sesquiterpene lactones, stereochemistry plays a pivotal role in determining their biological efficacy.

For instance, the stereochemistry of the lactone ring fusion (cis or trans) can significantly impact the molecule's conformation and its accessibility to the active site of a target enzyme. Studies on other sesquiterpene lactones have shown that stereoisomers can exhibit vastly different levels of biological activity, with one isomer being highly active while another is virtually inactive. This highlights the high degree of specificity in the interaction between these natural products and their biological targets.

Analytical Methodologies for Ovatifolin and Its Derivatives

Quantitative and Qualitative Analysis Techniques

Both quantitative and qualitative analyses are essential for characterizing ovatifolin. Quantitative methods determine the precise amount of the compound in a sample, while qualitative techniques focus on identifying its presence and elucidating its structure. creative-proteomics.com The choice of method depends on the complexity of the sample matrix, the required sensitivity, and the analytical goal, whether it is for routine quality control or detailed structural confirmation.

Chromatography is a cornerstone for the analysis of sesquiterpene lactones, providing the necessary separation power to resolve complex mixtures typical of plant extracts. researchgate.net Techniques such as HPLC, GC, and their hyphenation with mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the most powerful tools for the analysis of this compound and its related compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for the analysis of sesquiterpene lactones due to its high resolution and applicability to thermolabile compounds. researchgate.net For this compound and its derivatives, reversed-phase HPLC is commonly employed.

Stationary and Mobile Phases: A typical setup involves a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), allowing for the efficient elution of compounds with varying polarities. nih.gov

Detection: Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector. Sesquiterpene lactones generally exhibit weak UV absorbance, with detection wavelengths typically set around 210 nm. nih.gov The sensitivity can be enhanced through derivatization, which involves adding a chromophore to the molecule, although this adds complexity to the sample preparation. scribd.com

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed using a purified standard of this compound. The method's performance is validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 210 nm | nih.gov |

| Linearity (r²) | > 0.999 | nih.gov |

| Recovery (%) | 96.60 - 104.43 | nih.gov |

Gas Chromatography (GC) is another valuable technique, particularly for volatile or semi-volatile compounds. However, its application to many sesquiterpene lactones, including potentially this compound, can be limited by their thermolability, which may cause degradation in the high-temperature injector port or column. researchgate.net

Derivatization: To overcome thermal instability and improve volatility, derivatization is often necessary. A common approach is silylation, where active hydrogens (e.g., in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Columns and Conditions: Fused-silica capillary columns coated with non-polar or mid-polar stationary phases (e.g., polymethylsiloxane) are typically used for separation. researchgate.netnih.gov The identification of compounds is based on comparing their retention times with those of known standards. researchgate.net

GC-MS: Coupling GC with Mass Spectrometry (GC-MS) is highly advantageous. It combines the separation power of GC with the sensitive and specific detection of MS, allowing for the identification of compounds based on their unique mass fragmentation patterns. creative-proteomics.comnih.gov This is particularly useful for qualitatively analyzing complex mixtures from plant extracts. creative-proteomics.com

The hyphenation of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for both qualitative and quantitative analysis of this compound and its derivatives. nih.gov It offers high sensitivity and selectivity, making it ideal for detecting trace amounts of compounds in complex biological matrices. nih.govnih.gov

Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique that generates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, providing crucial molecular weight information. nih.gov

Qualitative and Quantitative Analysis: For qualitative analysis, high-resolution mass spectrometers like Orbitrap-MS or Time-of-Flight (TOF) can provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov For quantitative studies, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QQQ) instrument, is employed. nih.govnih.gov This technique monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which provides exceptional specificity and reduces matrix interference. nih.govresearchgate.net An LC-MS/MS method can be validated for parameters like sensitivity, accuracy, and precision. nih.gov

| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) |

|---|---|---|---|---|

| Brevilin A | 0.5 - 500 | 0.15 | 0.5 | <4.8 |

| Arnicolide C | 0.5 - 500 | 0.15 | 0.5 | <5.1 |

| Arnicolide D | 1.0 - 1000 | 0.30 | 1.0 | <4.5 |

Data is representative of methods used for sesquiterpene lactone analysis, adapted from nih.gov.

LC-NMR combines the separation capabilities of HPLC with the powerful structure elucidation ability of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This technique allows for the direct acquisition of NMR data on compounds as they elute from the HPLC column, eliminating the need for laborious isolation of each component. researchgate.netmdpi.com

Modes of Operation: LC-NMR can be performed in on-flow, stop-flow, or loop-storage modes. mdpi.com In on-flow mode, spectra are acquired as the analyte passes through the NMR flow cell. For compounds present at lower concentrations or when more detailed 2D NMR data is needed, the stop-flow mode is used, where the chromatographic flow is paused while the analyte of interest is in the detector. mdpi.com

Applications: This technique is exceptionally useful for the unambiguous identification of novel natural products, including derivatives of this compound, directly from a crude plant extract. It provides detailed structural information that is often unattainable with MS alone. nih.govmdpi.com The successful application of LC-NMR has been demonstrated for the identification of sesquiterpene lactones in various plant extracts. researchgate.net

Spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative for the quantitative analysis of specific compounds, provided they possess a suitable chromophore or can be derivatized to produce one. nih.govresearchgate.net

For this compound and its derivatives, spectrophotometric assays have been utilized to assess certain biological activities, which can be adapted for quantification. nih.gov For instance, the antioxidant properties of this compound have been evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. nih.gov In this assay, the reduction of the purple DPPH radical by an antioxidant compound to its yellow non-radical form is measured by the decrease in absorbance at a specific wavelength (around 517 nm). The degree of color change is proportional to the concentration of the antioxidant.

Another approach involves derivatization reactions that produce a colored product. For sesquiterpene lactones containing an α-methylene-γ-lactone group, a reaction with nucleophilic reagents containing sulfhydryl groups (e.g., L-cysteine ethyl ester) can be used. nih.gov The unreacted sulfhydryl groups can then be quantified by reacting them with Ellman's reagent, which produces a colored product measured at 412 nm. The amount of sesquiterpene lactone is determined by the difference in absorbance before and after the reaction. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) | 510 nm | researchgate.net |

| Linear Range (µg/mL) | 0.7 - 8.0 | researchgate.net |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | ~1.4 x 10⁴ | naturalspublishing.com |

| Limit of Detection (LOD) (µg/mL) | 0.52 | researchgate.net |

| Limit of Quantification (LOQ) (µg/mL) | 0.71 | researchgate.net |

Data is representative of validation for spectrophotometric analysis of organic compounds, adapted from researchgate.netnaturalspublishing.com.

Spectrophotometric Methods

Sample Preparation and Derivatization for Analysis

The successful analysis of this compound, particularly from complex natural product extracts or biological matrices, is critically dependent on sample preparation. scispace.com The primary goals of this step are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the chosen analytical instrument. nih.gov

A typical workflow begins with extraction. For plant materials, this often involves solid-liquid extraction using organic solvents such as methanol, ethanol, or ethyl acetate. Following initial extraction, a clean-up step is usually necessary to remove pigments, lipids, and other compounds that could interfere with the analysis. scispace.com Common clean-up techniques include:

Liquid-Liquid Extraction (LLE): This method partitions compounds between two immiscible liquid phases to separate the analyte from matrix components. nih.gov

Solid-Phase Extraction (SPE): This has become a prevalent technique, offering advantages over LLE such as higher recovery, improved reproducibility, and reduced solvent consumption. scispace.com In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a different solvent, effectively cleaning and concentrating the sample.

Derivatization is a chemical modification process employed to alter the properties of an analyte to make it more suitable for a specific analytical method. libretexts.org For sesquiterpene lactones like this compound, derivatization may be performed to:

Increase volatility and thermal stability for Gas Chromatography (GC) analysis. Common derivatizing agents for this purpose include silylating agents. libretexts.org

Enhance detection for HPLC by attaching a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. nih.gov

Improve chromatographic separation and peak shape. nih.gov

While derivatization is a powerful tool, its application requires careful optimization to ensure the reaction is complete, reproducible, and does not introduce interfering byproducts. diva-portal.org Specific derivatization methods tailored for this compound are not extensively reported, so method development would be required based on its chemical structure.

Method Validation and Performance Characteristics

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. pharmaguideline.compharmadevils.com It is essential for ensuring the reliability, accuracy, and precision of results. pharmaguideline.com For a method designed to quantify this compound, the following performance characteristics, as often outlined by regulatory bodies like the International Council for Harmonisation (ICH), would be evaluated. google.com

Sensitivity: This refers to the ability of the method to detect and quantify small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). pharmadevils.com

LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Reproducibility: This assesses the precision of the method across different laboratories, analysts, and equipment. It demonstrates the ruggedness and transferability of the analytical procedure. ikev.org

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a standard reference material) and comparing the measured value to the certified value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. routledge.com

| Validation Parameter | Typical Acceptance Criteria for an HPLC Assay |

|---|---|

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | No interference at the retention time of the analyte peak |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Range | Typically 80% to 120% of the target concentration |

| LOD / LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Robustness | System suitability parameters met after minor changes |

Future Directions in Ovatifolin Research

Exploration of Undiscovered Biological Activities

While preliminary studies have identified antioxidant and plant growth-inhibitory properties of ovatifolin, its full biological potential remains largely untapped. Sesquiterpene lactones as a class are known for a wide array of effects, primarily serving as defense compounds in the plants that produce them. mdpi.comresearchgate.net This established functional diversity provides a clear rationale for expanding the scope of biological screening for this compound.

Future research should focus on systematically evaluating this compound against a broad panel of biological targets. Given the known activities of other sesquiterpene lactones, promising areas for investigation include:

Antimicrobial Activity: Testing against a wide range of pathogenic bacteria and fungi, including drug-resistant strains. Many plants use these compounds to deter microbial attacks, a property that could be repurposed for human medicine. mdpi.com

Anti-inflammatory Effects: Investigating the ability of this compound to modulate key inflammatory pathways, such as those mediated by cytokines and enzymes like cyclooxygenases (COX).

Cytotoxic and Anti-cancer Potential: Screening against various cancer cell lines to determine its efficacy and selectivity in inhibiting cancer cell growth, a hallmark of many compounds in this class. mdpi.com

Antiviral Properties: Assessing its ability to inhibit the replication of various viruses.

This expanded screening will provide a more complete picture of this compound's bioactivity profile, potentially uncovering novel therapeutic applications that have not yet been considered.

Advanced Mechanistic Elucidation using Omics Technologies

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development. Modern "omics" technologies offer powerful, high-throughput tools to unravel these complex mechanisms of action beyond traditional targeted assays. By providing a holistic view of cellular responses, these technologies can help identify the specific pathways and molecular targets modulated by this compound.

The integrated application of various omics platforms will be key:

Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq) to analyze the complete set of RNA transcripts in cells treated with this compound. This can reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound.

Proteomics: Employing mass spectrometry-based methods to study the entire protein complement of a cell. This can identify direct protein binding partners of this compound and reveal changes in protein expression and post-translational modifications that occur in response to treatment.

Metabolomics: Analyzing the global metabolic profile of cells to understand how this compound alters cellular metabolism. This can uncover disruptions in key metabolic pathways that are fundamental to the compound's observed biological effects.

Genomics: Utilizing approaches like sequencing the genomes of this compound-resistant cells or model organisms to identify mutations that confer resistance, thereby pinpointing potential drug targets or resistance mechanisms.

| Omics Technology | Application in this compound Research | Potential Insights |

|---|---|---|

| Transcriptomics | Analyze gene expression changes in cells upon this compound exposure. | Identification of modulated signaling pathways and cellular responses. |

| Proteomics | Identify direct protein targets and changes in protein expression. | Elucidation of the primary mechanism of action and downstream effects. |

| Metabolomics | Profile changes in cellular metabolites after treatment. | Understanding of the impact on cellular energy and biosynthetic pathways. |

| Genomics | Sequence resistant mutants to identify genes involved in its mechanism. | Discovery of novel drug targets and potential resistance mechanisms. |

Development of Sustainable Production Methods

Relying on the extraction of this compound from its natural plant source presents significant challenges, including low yields, batch-to-batch variability, and potential over-harvesting of the plant population. To ensure a stable and scalable supply for research and potential commercialization, the development of sustainable production methods is essential.

Future efforts should focus on biotechnological platforms that have proven successful for other complex natural products, such as the sesquiterpene lactone artemisinin. researchgate.netresearcher.life

Plant Tissue Culture: Establishing in vitro cultures, such as cell suspension, callus, or hairy root cultures, can enable the production of this compound in controlled bioreactor environments. researchgate.netresearcher.life This approach avoids environmental fluctuations and allows for process optimization to maximize yield.

Metabolic Engineering: This advanced strategy involves identifying the genes of the this compound biosynthetic pathway and transferring them into a microbial host, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. researchgate.netnih.govsysbio.senih.gov These engineered microbes can be grown in large-scale fermenters to produce this compound or its precursors from simple sugars, offering a highly scalable, cost-effective, and sustainable manufacturing process. nih.govosti.gov

| Production Method | Description | Advantages |

|---|---|---|

| Wild Harvesting | Extraction directly from field-grown plants. | Traditional method, no genetic modification required. |

| Plant Tissue Culture | Growing plant cells or tissues in a sterile, controlled lab environment. | Consistent yield, independent of climate, sustainable. researcher.life |

| Metabolic Engineering | Transferring biosynthetic genes into microorganisms like yeast. | Highly scalable, rapid production cycles, cost-effective. researchgate.netnih.gov |

Chemoinformatics and Computational Modeling for SAR and Target Identification

Chemoinformatics and computational modeling are indispensable tools for accelerating modern drug discovery. nih.gov Applying these in silico methods to this compound research can guide experimental work, reduce costs, and provide deep insights into its molecular interactions.

Key computational approaches for future investigation include:

Chemoinformatics for Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding which chemical features of a molecule are responsible for its biological activity. oncodesign-services.comcollaborativedrug.com By creating a database of this compound analogs and their measured activities, chemoinformatic tools can identify the key functional groups and structural motifs that govern its potency and selectivity. This knowledge is critical for designing more effective derivatives.

Computational Modeling for Target Identification: Techniques like molecular docking can be used to computationally screen this compound against libraries of 3D protein structures. tandfonline.comresearchgate.netpakistanbmj.com This process simulates the binding of this compound to potential biological targets, predicting its binding affinity and interaction patterns. nih.govpakistanbmj.com The top-scoring hits from these virtual screens can then be prioritized for experimental validation, providing a rapid and efficient method for generating hypotheses about its mechanism of action.

Design and Synthesis of Novel this compound-Inspired Compounds

While natural products are excellent starting points, they often have suboptimal drug-like properties, such as poor solubility or metabolic instability. Medicinal chemistry provides the tools to address these limitations through the rational design and synthesis of novel derivatives inspired by the natural this compound scaffold.

Guided by the SAR data generated from computational and experimental studies, future synthetic efforts can focus on:

Improving Potency and Selectivity: Modifying specific functional groups on the this compound core to enhance interactions with the desired biological target while minimizing off-target effects.

Enhancing Pharmacokinetic Properties: Altering the structure to improve solubility, membrane permeability, and metabolic stability, which are critical for a compound's effectiveness in a biological system.

Creating Probe Compounds: Synthesizing derivatives with tags or labels that can be used to pull down and definitively identify the cellular binding partners of this compound.

The synthesis of pleuromutilin (B8085454) and resveratrol (B1683913) derivatives serves as a powerful example of how a natural product's activity can be significantly improved through targeted chemical modification. nih.govmdpi.com A similar strategic approach to this compound could unlock its full therapeutic potential.

Standardization of Research Protocols for Cross-Study Comparability

To build a robust and reliable body of knowledge on this compound, it is imperative that the research community adopts standardized protocols. A lack of standardization can lead to conflicting results and makes it difficult to compare findings from different laboratories, ultimately slowing scientific progress.

Future progress will be greatly enhanced by establishing consensus guidelines for several key areas of this compound research:

Extraction and Purification: Standardized methods for isolating this compound from its source material are needed to ensure that researchers are working with a consistent and well-characterized compound. This includes defining purity standards and analytical methods for verification.

Biological Assays: Protocols for key bioassays should be standardized, including the use of specific cell lines, reagent concentrations, incubation times, and endpoints. This ensures that activity measurements are comparable across studies.

Data Reporting: The adoption of minimum information standards for publications would ensure that all relevant experimental details are reported, allowing for critical evaluation and replication of the work by other scientists.

By prioritizing standardization, the scientific community can ensure that data is cumulative and comparable, fostering collaboration and accelerating the translation of research findings into tangible outcomes.

Q & A

Q. What experimental methodologies are recommended for isolating Ovatifolin from natural sources?

To isolate this compound, researchers should employ column chromatography (e.g., silica gel or HPLC) combined with solvent partitioning. Initial extraction typically uses polar solvents (e.g., methanol/water), followed by fractionation guided by TLC or LC-MS. For reproducibility, document solvent gradients, stationary phases, and spectral validation (e.g., NMR, HRMS) . Comparative studies should cite prior isolation protocols to address variability in yield or purity .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Use a combination of NMR (¹H, ¹³C, 2D experiments like COSY and HMBC) for structural elucidation, complemented by HRMS for molecular formula confirmation. Physicochemical properties (e.g., solubility, logP) should be determined via HPLC-UV or shake-flask methods. Report melting points and spectroscopic data alongside reference standards . For novel derivatives, include X-ray crystallography if available .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using validated cell lines or in vitro models. Include positive and negative controls, and report IC₅₀/EC₅₀ values with dose-response curves. Use ANOVA or non-linear regression for statistical analysis, ensuring triplicate replicates to address biological variability . Preclinical studies must adhere to OECD guidelines for cytotoxicity and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., passage number, media composition) or assay protocols. Conduct comparative studies using standardized cell lines (e.g., ATCC-certified) under controlled conditions. Perform meta-analyses of existing data to identify confounding factors (e.g., oxygen tension, serum concentrations) . Validate findings with orthogonal assays (e.g., Western blot vs. ELISA) .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Employ nanoformulations (e.g., liposomes, polymeric nanoparticles) or prodrug approaches to enhance solubility and half-life. Use LC-MS/MS for plasma concentration analysis, with non-compartmental modeling to calculate AUC, Cmax, and t₁/₂. Compare results across animal models (e.g., rodents vs. non-rodents) to assess species-specific metabolism .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify signaling pathways. Use CRISPR/Cas9 gene knockout models to validate target engagement. For in vivo studies, incorporate tissue-specific biodistribution analyses and histopathological assessments . Address off-target effects via kinome-wide profiling or chemoproteomics .

Q. What statistical models are appropriate for analyzing this compound’s dose-response relationships in heterogeneous populations?

Apply mixed-effects models to account for inter-individual variability. For non-linear responses, use Hill slope equations or four-parameter logistic regression. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

Standardize reaction conditions (e.g., temperature, catalyst loading) and characterize intermediates via in-situ FTIR or NMR. Use Design of Experiments (DoE) to optimize yields and minimize side products. Publish detailed synthetic protocols in supplementary materials, including failure cases to guide troubleshooting .

Q. What methodologies validate this compound’s target specificity in multi-omics datasets?

Integrate network pharmacology (e.g., STRING, KEGG) with molecular docking to prioritize candidate targets. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-reference with gene expression knock-down/overexpression studies .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Test ratios spanning clinical-relevant concentrations and monitor resistance mechanisms via longitudinal assays. Include mechanistic studies (e.g., apoptosis assays, cell cycle analysis) to elucidate interaction dynamics .

Methodological Guidelines

- Data Reporting : Align with STREGA or ARRIVE guidelines for preclinical studies. Include raw data in supplementary materials, with metadata on instrumentation and software versions .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observational data. Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .